molecular formula C9H11NO4S B13657321 Ethyl 4-(methylsulfonyl)picolinate

Ethyl 4-(methylsulfonyl)picolinate

Cat. No.: B13657321
M. Wt: 229.26 g/mol
InChI Key: SWCBVOSOLIXBLX-UHFFFAOYSA-N
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Description

Ethyl 4-(methylsulfonyl)picolinate is a pyridine-derived ester featuring a methylsulfonyl (-SO₂CH₃) substituent at the 4-position of the picolinate scaffold. The methylsulfonyl group confers strong electron-withdrawing properties, influencing reactivity, solubility, and biological interactions. Such derivatives are often synthesized via nucleophilic substitution or coupling reactions, as seen in related compounds .

Properties

Molecular Formula

C9H11NO4S

Molecular Weight

229.26 g/mol

IUPAC Name

ethyl 4-methylsulfonylpyridine-2-carboxylate

InChI

InChI=1S/C9H11NO4S/c1-3-14-9(11)8-6-7(4-5-10-8)15(2,12)13/h4-6H,3H2,1-2H3

InChI Key

SWCBVOSOLIXBLX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC=CC(=C1)S(=O)(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(methylsulfonyl)picolinate typically involves the esterification of 4-(methylsulfonyl)picolinic acid. One common method includes the reaction of 4-(methylsulfonyl)picolinic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can significantly improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(methylsulfonyl)picolinate can undergo various chemical reactions, including:

    Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyridine derivatives depending on the reagents used.

Scientific Research Applications

Ethyl 4-(methylsulfonyl)picolinate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ethyl 4-(methylsulfonyl)picolinate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, modulating biochemical pathways. For example, it may inhibit enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Ethyl 4-(methylsulfonyl)picolinate with key analogs, focusing on substituent effects, synthesis, and applications.

Ethyl 4-(Bromomethyl)picolinate (CAS 220844-83-7)

  • Structure : Bromomethyl (-CH₂Br) substituent at the 4-position.
  • Molecular Formula: C₉H₁₀BrNO₂; MW: 244.09 g/mol .
  • Reactivity : The bromomethyl group acts as a reactive handle for further alkylation or cross-coupling reactions.
  • Applications : Used in synthesizing pharmacologically active molecules via Suzuki-Miyaura coupling or nucleophilic substitutions .

Ethyl 4-(Trifluoromethyl)picolinate (CAS 1171919-08-6)

  • Structure : Trifluoromethyl (-CF₃) substituent at the 4-position.
  • Molecular Formula: C₉H₈F₃NO₂; MW: 219.16 g/mol .
  • Key Properties : The -CF₃ group enhances lipophilicity and metabolic stability, making it valuable in drug design.
  • Spectral Data : IR peaks at 1261 cm⁻¹ (C-F stretch) and MS (ESI) m/z 359 [M+H]⁺ for related triazole derivatives .

Methyl 4-Chloropicolinate (CAS 24484-93-3)

  • Structure : Chloro (-Cl) substituent at the 4-position.
  • Molecular Formula: C₇H₆ClNO₂; MW: 171.58 g/mol .
  • Synthesis: Prepared via nucleophilic aromatic substitution (e.g., refluxing 4-chloropicolinic acid with methanol and H₂SO₄).
  • Applications : Intermediate in herbicides and kinase inhibitors; industrial-grade purity (99%) ensures scalability .

Ethyl 4-Formylpicolinate (CAS 189819-76-9)

  • Structure : Formyl (-CHO) substituent at the 4-position.
  • Molecular Formula: C₉H₉NO₃; MW: 179.17 g/mol .
  • Reactivity : The aldehyde group enables condensation reactions (e.g., forming hydrazones or Schiff bases).
  • Applications : Pharmaceutical intermediate for antitubercular or antiviral agents .

4-(4-Aminophenoxy)-N-methylpicolinamide (Intermediate 4)

  • Structure: Aminophenoxy (-O-C₆H₄-NH₂) substituent at the 4-position.
  • Synthesis: Derived from 4-chloro-N-methylpicolinamide via SNAr reaction with 4-aminophenol .
  • Applications : Key precursor in kinase inhibitor development (e.g., c-Met inhibitors) .

Data Table: Comparative Analysis of Picolinate Derivatives

Compound Substituent Molecular Formula MW (g/mol) Key Applications Notable Properties Reference ID
This compound -SO₂CH₃ C₉H₁₁NO₄S 241.25* Drug intermediates, agrochemicals High stability, electron-withdrawing Inferred
Ethyl 4-(bromomethyl)picolinate -CH₂Br C₉H₁₀BrNO₂ 244.09 Cross-coupling reactions Reactive bromine for functionalization
Ethyl 4-(trifluoromethyl)picolinate -CF₃ C₉H₈F₃NO₂ 219.16 Lipophilic drug candidates Enhanced metabolic resistance
Methyl 4-chloropicolinate -Cl C₇H₆ClNO₂ 171.58 Herbicides, kinase inhibitors Industrial scalability (99% purity)
Ethyl 4-formylpicolinate -CHO C₉H₉NO₃ 179.17 Condensation reactions Versatile aldehyde reactivity

*Estimated molecular weight based on structural analogy.

Key Research Findings

  • Substituent Effects : Electron-withdrawing groups (e.g., -SO₂CH₃, -CF₃) enhance electrophilicity at the pyridine ring, facilitating nucleophilic attacks in synthesis .
  • Synthesis Methods : Halogenated derivatives (e.g., -Cl, -Br) are typically synthesized via SNAr reactions, while formyl and trifluoromethyl groups require specialized reagents (e.g., Vilsmeier-Haack formylation or trifluoromethylation agents) .
  • Biological Relevance : Methylsulfonyl and trifluoromethyl groups improve binding affinity to enzymatic targets (e.g., kinases) due to hydrophobic and dipole interactions .

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